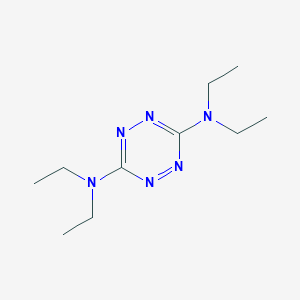

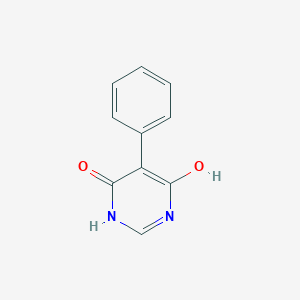

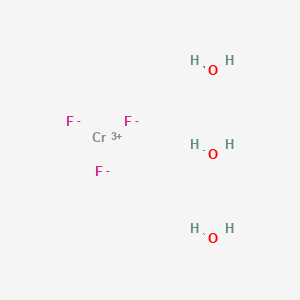

![molecular formula C17H23NO4 B098010 [1-(5-methyl-2-propan-2-ylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate CAS No. 16222-49-4](/img/structure/B98010.png)

[1-(5-methyl-2-propan-2-ylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bridion, conocido químicamente como sugammadex, es un medicamento que se utiliza principalmente para revertir los efectos del bloqueo neuromuscular inducido por rocuronio y vecuronio durante la anestesia general . Es el primer agente de unión relajante selectivo, lo que lo convierte en un avance significativo en la anestesiología .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Sugammadex se sintetiza a través de un proceso de varios pasos que implica la modificación de la gamma-ciclodextrina. Esta modificación aumenta el tamaño de la cavidad, permitiendo una mayor encapsulación de la molécula de rocuronio .

Métodos de producción industrial: La producción industrial de sugammadex implica procesos de síntesis y purificación a gran escala. El método de preparación incluye el uso de reactivos y condiciones específicas para garantizar la alta pureza y el rendimiento del producto final . El proceso se monitoriza cuidadosamente para mantener la calidad y la eficacia del compuesto.

Análisis De Reacciones Químicas

Tipos de reacciones: Sugammadex principalmente experimenta reacciones de complejación con agentes bloqueadores neuromusculares esteroideos como rocuronio y vecuronio . No participa en reacciones químicas típicas como la oxidación, la reducción o la sustitución debido a su estructura estable.

Reactivos y condiciones comunes: El principal reactivo involucrado en la reacción con sugammadex es el agente bloqueador neuromuscular (rocuronio o vecuronio). La reacción se produce en condiciones fisiológicas, típicamente en el torrente sanguíneo después de la administración intravenosa .

Principales productos formados: El principal producto formado a partir de la reacción de sugammadex con rocuronio o vecuronio es un complejo estable, soluble en agua que inactiva el agente bloqueador neuromuscular .

Aplicaciones Científicas De Investigación

Sugammadex tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Mecanismo De Acción

Sugammadex funciona encapsulando y uniéndose directamente al rocuronio o vecuronio, formando un complejo estable que inactiva estos agentes bloqueadores neuromusculares . Este proceso reduce la concentración de rocuronio o vecuronio libre en el plasma, creando un gradiente de concentración que favorece el movimiento de estos agentes desde la unión neuromuscular hacia el plasma . Como resultado, el bloqueo neuromuscular se revierte rápidamente, permitiendo que los músculos vuelvan a funcionar normalmente .

Comparación Con Compuestos Similares

Sugammadex es único en su capacidad de unirse selectivamente e inactivar los agentes bloqueadores neuromusculares esteroideos. Los compuestos similares incluyen:

Neostigmina: A diferencia de sugammadex, la neostigmina funciona inhibiendo la acetilcolinesterasa, aumentando la concentración de acetilcolina en la unión neuromuscular. Este mecanismo indirecto puede provocar diversos efectos secundarios y es menos específico en comparación con sugammadex.

Sugammadex destaca por su mecanismo de acción directo, inicio rápido y menos efectos secundarios en comparación con estos inhibidores tradicionales de la acetilcolinesterasa .

Propiedades

Número CAS |

16222-49-4 |

|---|---|

Fórmula molecular |

C17H23NO4 |

Peso molecular |

305.4 g/mol |

Nombre IUPAC |

[1-(5-methyl-2-propan-2-ylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate |

InChI |

InChI=1S/C17H23NO4/c1-5-8-20-10-14(22-17(18)19)11-21-16-9-13(4)6-7-15(16)12(2)3/h1,6-7,9,12,14H,8,10-11H2,2-4H3,(H2,18,19) |

Clave InChI |

NUNDVWLZTMCSSM-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C(C)C)OCC(COCC#C)OC(=O)N |

SMILES canónico |

CC1=CC(=C(C=C1)C(C)C)OCC(COCC#C)OC(=O)N |

Sinónimos |

1-(2-Propynyloxy)-3-(2-isopropyl-5-methylphenoxy)-2-propanol carbamate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

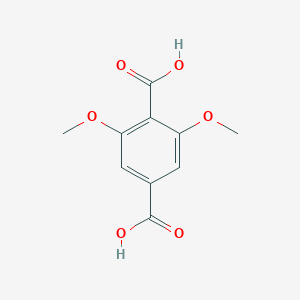

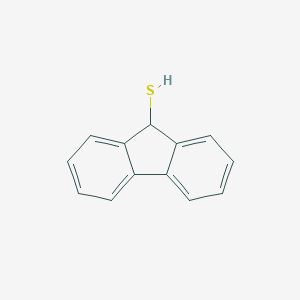

![2,5-Dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B97931.png)

![7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B97952.png)